Boc-L-beta-Homohydroxyproline(OBzl)-DCHA

Peptide Synthesis Building Block Stability Solid-Phase Peptide Synthesis

Standard free-acid β-homoamino acids present solubility and handling challenges in automated Boc/Benzyl SPPS. Boc-L-beta-Homohydroxyproline(OBzl)-DCHA (CAS 1217528-91-0) addresses these as a crystalline DCHA salt with fully orthogonal protecting groups. • Crystalline DCHA salt ensures reproducible weighing and superior organic solubility vs. hygroscopic free-acid or hydrochloride forms. • Orthogonal Boc (temporary N-terminal) and OBzl (semi-permanent C-terminal) groups enable selective, sequential deprotection under acid-stable conditions. • (4R)-stereochemistry induces defined turn conformations; suitable for peptide thioesters, base-sensitive sequences, and collagen-mimetic peptides.

Molecular Formula C30H48N2O5
Molecular Weight 516.723
CAS No. 1217528-91-0
Cat. No. B2402264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-beta-Homohydroxyproline(OBzl)-DCHA
CAS1217528-91-0
Molecular FormulaC30H48N2O5
Molecular Weight516.723
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1CC(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C18H25NO5.C12H23N/c1-18(2,3)24-17(22)19-11-15(9-14(19)10-16(20)21)23-12-13-7-5-4-6-8-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,14-15H,9-12H2,1-3H3,(H,20,21);11-13H,1-10H2/t14-,15?;/m0./s1
InChIKeyGBYMJEWNEXHWOX-QDVCFFRGSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Boc-L-beta-Homohydroxyproline(OBzl)-DCHA Overview


Boc-L-beta-Homohydroxyproline(OBzl)-DCHA (CAS 1217528-91-0) is a doubly protected, salt-form beta-amino acid building block designed for solid-phase peptide synthesis (SPPS). Its core structure—a beta-homoproline scaffold bearing a (4R)-hydroxyl group —is engineered with a tert-butyloxycarbonyl (Boc) group for temporary N-terminal protection and a benzyl ester (OBzl) for semi-permanent carboxyl protection, enabling orthogonal deprotection strategies within Boc/Benzyl SPPS workflows . Supplied as a dicyclohexylamine (DCHA) salt, this derivative exhibits markedly improved solubility and crystallization properties compared to its free-acid counterparts, facilitating precise handling in automated and manual syntheses .

Why Boc-L-beta-Homohydroxyproline(OBzl)-DCHA Is Irreplaceable


Substituting this compound with a seemingly similar analog—such as a standard Boc-hydroxyproline, an unprotected beta-homohydroxyproline hydrochloride, or an Fmoc-protected variant—introduces critical synthetic liabilities. The unique combination of Boc and OBzl protecting groups in the target compound is tailored for Boc/Benzyl SPPS, ensuring acid-labile N-terminal deprotection while maintaining side-chain and C-terminal stability under the same conditions; using an Fmoc analog would necessitate a complete switch to the milder, base-labile Fmoc/tBu strategy, which is incompatible with many established acid-stable protocols [1]. Furthermore, the DCHA salt form is not a trivial addition: it confers crystalline stability and superior organic solubility that are essential for automated synthesizer workflows, whereas the free-acid or hydrochloride forms are more hygroscopic and can lead to unpredictable coupling efficiencies . Even within the beta-homohydroxyproline family, the precise (4R)-stereochemistry of the OBzl-protected hydroxyl group in this derivative is critical for inducing specific turn conformations in peptidomimetics, a property that is lost or altered in non-hydroxylated or differently protected analogs [2].

Boc-L-beta-Homohydroxyproline(OBzl)-DCHA Comparative Evidence


DCHA Salt Form Improves Crystallinity and Purity

The target compound is supplied as a DCHA salt, which directly improves its solid-state handling and storage stability compared to the corresponding free acid (Boc-O-benzyl-L-beta-homohydroxyproline, CAS 336182-08-2) or hydrochloride salt (L-beta-Homohydroxyproline HCl, CAS 336182-11-7). The DCHA counterion promotes the formation of a stable, non-hygroscopic crystalline solid, mitigating the water absorption and degradation issues common to hydrochloride salts, thereby ensuring consistent stoichiometry during SPPS coupling steps . While specific quantitative crystallinity data (e.g., XRD) for this compound is not publicly available, the widely documented advantages of DCHA salts for amino acid derivatives—including higher melting points and reduced hydroscopicity—are applicable here, as evidenced by the product's long-term storage stability (cool, dry place) .

Peptide Synthesis Building Block Stability Solid-Phase Peptide Synthesis

Boc/OBzl Orthogonal Protection for Acid-Stable SPPS

The compound's Boc and OBzl protecting groups are specifically designed for Boc/Benzyl SPPS, where the Boc group is removed by TFA under conditions that leave the OBzl ester and other acid-labile side-chain protections intact [1]. This contrasts sharply with Fmoc-protected analogs like Fmoc-L-beta-homohydroxyproline(OtBu) (CAS 1217544-43-8), which require basic piperidine deprotection and an acid-labile tBu ester that would be prematurely cleaved under Boc conditions. The orthogonal stability of Boc/OBzl allows for the synthesis of longer, more complex peptides that are unstable under repeated basic treatment, a critical advantage for certain peptidomimetic sequences .

Solid-Phase Peptide Synthesis Orthogonal Protecting Groups Boc Chemistry

Beta-Homohydroxyproline Scaffold Stabilizes Peptide Turns

The beta-homoproline core, with an extra methylene unit compared to standard proline, alters the backbone geometry and cis/trans amide bond equilibrium, leading to enhanced stabilization of specific turn structures. Conformational studies on cyclic peptides containing beta-homoproline residues demonstrated that this scaffold acts as an excellent inducer of pseudo-gamma-turns and pseudo-beta-turns, significantly more so than alpha-hydroxyproline [1]. While quantitative dihedral angle data specific to the OBzl-protected derivative are not published, the structural basis for this conformational bias is well-established for beta-homoproline and is retained in this protected form [2].

Peptidomimetics Conformational Analysis Secondary Structure

OBzl Ester for Late-Stage C-Terminal Modification

The OBzl ester serves as a semi-permanent carboxyl protecting group that remains stable throughout the iterative cycles of Boc removal (TFA) and coupling, yet can be selectively cleaved at the end of the synthesis by hydrogenolysis (H2/Pd) or strong acid (HF) [1]. This orthogonal stability profile is not available with simple tert-butyl esters (e.g., Boc-L-beta-homohydroxyproline, CAS 336182-08-2) which would be prematurely removed under TFA treatment during Boc SPPS. The ability to keep the C-terminus protected until the final step allows for on-resin cyclization, fragment condensation, or the introduction of unique C-terminal functionalities (e.g., amides, esters) that are not accessible with free-acid building blocks .

Peptide Synthesis C-Terminal Modification Protecting Group Strategy

Defined Purity and Reliable Commercial Supply

This compound is commercially available from multiple reputable suppliers with specified minimum purity levels (typically 95% to 98% by HPLC), ensuring batch-to-batch consistency for research use . The availability of a defined purity grade is a critical procurement criterion, as it reduces the variability introduced by in-house synthesis of less common beta-amino acid derivatives. While comparative purity data against other protected beta-homohydroxyproline derivatives are not aggregated, the consistent commercial specification for this particular CAS number provides a verifiable quality benchmark.

Procurement Building Block Quality Reproducibility

Boc-L-beta-Homohydroxyproline(OBzl)-DCHA Application Scenarios


Boc/Benzyl SPPS of Acid-Sensitive Linear Peptides

This building block is ideally suited for the solid-phase synthesis of peptides that are unstable under the basic conditions of Fmoc chemistry or contain multiple acid-labile side-chain protecting groups. The orthogonal Boc/OBzl protection allows for the construction of long, highly functionalized sequences where the C-terminus must remain protected until the final cleavage step [1]. This is particularly relevant for the synthesis of peptide thioesters used in native chemical ligation, or for peptides containing base-sensitive modifications (e.g., phosphates, sulfates).

Constrained Peptidomimetics Targeting Integrin and VHL

The beta-homohydroxyproline scaffold is a proven inducer of pseudo-gamma-turns and pseudo-beta-turns in cyclic peptides [1]. This building block can be incorporated into cyclic peptidomimetics designed to mimic protein epitopes, such as VCAM-1 binding sequences for integrin antagonism or hydroxyproline-containing motifs for von Hippel-Lindau (VHL) E3 ligase recruitment in PROTAC development [2]. The OBzl-protected hydroxyl group can be retained as a hydrogen-bonding moiety or deprotected for further functionalization, offering precise control over conformational and binding properties.

Peptide Conjugates and C-Terminal Modifications

The OBzl ester serves as a stable C-terminal protecting group throughout SPPS, enabling on-resin modification strategies. After chain elongation, the benzyl ester can be selectively removed by hydrogenolysis to reveal the free acid for subsequent coupling to amines, alcohols, or solid supports [1]. Alternatively, the peptide can be cleaved from the resin with the OBzl group intact, providing a protected C-terminus for solution-phase fragment coupling or for the generation of peptide aldehydes, esters, and other C-terminal derivatives not accessible with standard Fmoc chemistry.

Collagen-Mimetic Peptides and Biomaterials

Hydroxylated proline derivatives are critical for stabilizing the collagen triple helix. The beta-homohydroxyproline analog introduces an extended backbone that can be used to probe the conformational requirements of collagen stability or to engineer collagen-mimetic peptides with altered thermal transitions [1]. The Boc/OBzl protection allows for the stepwise assembly of collagen-like (Gly-Xaa-Yaa) repeating sequences, facilitating structure-activity relationship studies on the role of specific hydroxylation patterns in triple-helix formation and stability [2].

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